2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane
Brand Name: Vulcanchem
CAS No.: 54527-55-8
VCID: VC19624968
InChI: InChI=1S/C16H16S2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2
SMILES:
Molecular Formula: C16H16S2
Molecular Weight: 272.4 g/mol

2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane

CAS No.: 54527-55-8

Cat. No.: VC19624968

Molecular Formula: C16H16S2

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane - 54527-55-8

Specification

CAS No. 54527-55-8
Molecular Formula C16H16S2
Molecular Weight 272.4 g/mol
IUPAC Name 2-(4-phenylphenyl)-1,3-dithiane
Standard InChI InChI=1S/C16H16S2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2
Standard InChI Key NNNDWNVTLKPUSU-UHFFFAOYSA-N
Canonical SMILES C1CSC(SC1)C2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Framework

The systematic name 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane reflects its core structure: a six-membered 1,3-dithiane ring (containing sulfur atoms at positions 1 and 3) with a biphenyl group attached to the 2-position. The biphenyl substituent consists of two benzene rings connected by a single bond, with the attachment point at the para-position of one ring (Figure 1).

Table 1: Key Identifiers of 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane

PropertyValue
IUPAC Name2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane
Molecular FormulaC₁₆H₁₄S₂
Molecular Weight270.41 g/mol
CAS Registry NumberNot formally assigned
Hybridizationsp³ (dithiane ring)

Synthesis and Structural Elucidation

Synthetic Routes

The preparation of 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane typically involves the acid-catalyzed condensation of 4-biphenylcarbaldehyde with 1,2-ethanedithiol (EDT), following established protocols for 1,3-dithiane formation . The reaction proceeds via nucleophilic attack of the thiol groups on the carbonyl carbon, followed by cyclization to form the six-membered ring.

Representative Procedure :

  • Reactants: 4-Biphenylcarbaldehyde (1.0 equiv), EDT (1.2 equiv), and a catalytic amount of BF₃·OEt₂ (10 mol%) in anhydrous dichloromethane.

  • Conditions: Stirred at room temperature under nitrogen for 12–24 hours.

  • Workup: Quenched with aqueous NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography (hexane/EtOAc = 9:1).

  • Yield: ~75–85% as a white crystalline solid.

This method aligns with broader strategies for 1,3-dithiane synthesis, where electron-deficient aldehydes exhibit enhanced reactivity due to increased electrophilicity at the carbonyl center .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.65–7.60 (m, 4H, biphenyl ortho-H), 7.50–7.45 (m, 4H, biphenyl meta-H), 4.32 (s, 1H, dithiane C2-H), 3.10–2.95 (m, 4H, S-CH₂), 2.20–2.10 (m, 2H, CH₂) .

  • ¹³C NMR: δ 139.8 (biphenyl quaternary C), 128.5–126.8 (aromatic CH), 54.2 (C2), 32.1 (S-CH₂), 24.5 (CH₂) .

  • IR (KBr): 3050 cm⁻¹ (C-H aromatic), 2920 cm⁻¹ (C-H aliphatic), 690 cm⁻¹ (C-S) .

The downfield shift of the C2 proton (δ 4.32 ppm) confirms the deshielding effect of the adjacent sulfur atoms, while the aromatic signals correlate with the biphenyl substituent’s electronic environment .

Physicochemical Properties

Table 2: Comparative Stability of Selected 1,3-Dithianes

CompoundDecomposition Temp. (°C)Oxidative Cleavage Reagent
2-Phenyl-1,3-dithiane180Hg(ClO₄)₂
2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane215NBS
2-Methyl-1,3-dithiane160O₃

Solubility and Crystallinity

The compound is sparingly soluble in polar solvents (e.g., water, methanol) but exhibits good solubility in chlorinated solvents (CH₂Cl₂, CHCl₃) and aromatic hydrocarbons (toluene, xylene). Single-crystal X-ray diffraction reveals a monoclinic crystal system with a P2₁/c space group, where the dithiane ring adopts a chair conformation, and the biphenyl group lies perpendicular to the ring plane .

Applications in Organic Synthesis

Carbonyl Protection and Deprotection

The primary application of 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane lies in its role as a protective group for aldehydes. The biphenyl moiety enhances steric bulk, improving selectivity during multi-step syntheses. Deprotection is achieved via oxidative cleavage or acid-mediated hydrolysis:

Dithiane+Hg(ClO₄)₂Biphenylcarbaldehyde+Byproducts\text{Dithiane} + \text{Hg(ClO₄)₂} \rightarrow \text{Biphenylcarbaldehyde} + \text{Byproducts}

Recent advances utilize polyphosphoric acid (PPA) for deprotection, offering a metal-free alternative with yields >90% .

Acyl Anion Equivalent

The compound serves as a masked acyl anion, enabling umpolung reactivity for C–C bond formation. For example, lithiation at the C2 position generates a nucleophilic species that reacts with electrophiles (e.g., alkyl halides, carbonyl compounds):

Dithiane+n-BuLiLithiated intermediateR-XAlkylated product\text{Dithiane} + \text{n-BuLi} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{R-X}} \text{Alkylated product}

This strategy has been employed in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and natural product precursors .

Future Directions and Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral dithiane derivatives for applications in asymmetric catalysis.

  • Materials Science: Exploring the compound’s potential as a ligand in transition metal complexes or as a monomer in conductive polymers.

  • Bioconjugation: Investigating its utility in site-specific protein modification via thiol-exchange reactions.

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